N-[(2-chlorophenyl)methyl]-2-methylpentanamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-2-methylpentanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group attached to a methylpentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-methylpentanamide typically involves the reaction of 2-chlorobenzyl chloride with 2-methylpentanamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product. Industrial production also involves the use of advanced purification techniques such as chromatography and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2-methylpentanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-methylpentanamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide
- N-(2-chlorophenyl)-3-methyl-2-thiophenecarboxamide
- N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl]
Uniqueness
N-[(2-chlorophenyl)methyl]-2-methylpentanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its chlorophenyl group and methylpentanamide backbone provide a unique combination of reactivity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H18ClNO |
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Molecular Weight |
239.74 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-methylpentanamide |
InChI |
InChI=1S/C13H18ClNO/c1-3-6-10(2)13(16)15-9-11-7-4-5-8-12(11)14/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,15,16) |
InChI Key |
XPARVFBWOUABJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)NCC1=CC=CC=C1Cl |
Origin of Product |
United States |
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